2-Bromo-4,6-difluoro-N-methylbenzene-1-sulfonamide

CAS No.:

Cat. No.: VC17525368

Molecular Formula: C7H6BrF2NO2S

Molecular Weight: 286.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6BrF2NO2S |

|---|---|

| Molecular Weight | 286.10 g/mol |

| IUPAC Name | 2-bromo-4,6-difluoro-N-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C7H6BrF2NO2S/c1-11-14(12,13)7-5(8)2-4(9)3-6(7)10/h2-3,11H,1H3 |

| Standard InChI Key | HCQDJOJLXOEGDD-UHFFFAOYSA-N |

| Canonical SMILES | CNS(=O)(=O)C1=C(C=C(C=C1Br)F)F |

Introduction

Molecular Structure and Physicochemical Properties

Chemical Identity and Structural Features

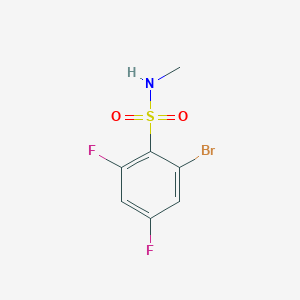

2-Bromo-4,6-difluoro-N-methylbenzene-1-sulfonamide (CAS: 1055996-03-6 ) is defined by the molecular formula C₇H₆BrF₂NO₂S and a molecular weight of 286.10 g/mol. Its structure consists of a benzene ring substituted with bromine at position 2, fluorine atoms at positions 4 and 6, and a methyl sulfonamide group at position 1 (Figure 1). The SMILES notation O=S(C1=CC(F)=C(Br)C=C1F)(NC)=O underscores the spatial arrangement of these functional groups, which influence its electronic and steric properties.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆BrF₂NO₂S | |

| Molecular Weight | 286.10 g/mol | |

| SMILES | O=S(C1=CC(F)=C(Br)C=C1F)(NC)=O | |

| Storage Conditions | Dry, cool environment | |

| Hazard Classification | Not fully characterized |

Electronic and Steric Effects

The electron-withdrawing bromine and fluorine atoms induce a strong inductive effect, polarizing the benzene ring and enhancing the sulfonamide group's acidity. This electronic configuration facilitates nucleophilic substitution reactions at the bromine site, a feature exploited in synthetic modifications . Steric hindrance from the ortho-fluorine substituents may limit accessibility to certain reaction sites, necessitating tailored catalytic or thermal conditions.

Synthesis and Manufacturing

General Synthetic Pathways

The synthesis of 2-Bromo-4,6-difluoro-N-methylbenzene-1-sulfonamide typically proceeds via a multi-step sequence starting from a benzene precursor. As reported by VulcanChem, the primary route involves:

-

Sulfonation: Treatment of 2-bromo-4,6-difluorobenzene with chlorosulfonic acid (ClSO₃H) to form the intermediate sulfonic acid.

-

Amidation: Reaction with methylamine (CH₃NH₂) to substitute the sulfonic acid group with a methyl sulfonamide moiety.

Alternative methods documented by Ambeed utilize halogen exchange reactions or directed ortho-metalation strategies to introduce fluorine atoms at specific positions.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity | Source |

|---|---|---|---|---|

| Sulfonation | ClSO₃H, 0–5°C, 12 h | 65–70 | >95% | |

| Amidation | CH₃NH₂ (aq.), RT, 24 h | 80–85 | 98% |

Challenges in Purification

Purification of the final product often requires column chromatography or recrystallization from polar aprotic solvents (e.g., dimethylformamide). The presence of multiple halogens complicates mass spectrometry analysis, necessitating high-resolution LC-MS for accurate characterization .

Applications in Medicinal Chemistry

Kinase Inhibition and Cancer Research

Compounds featuring sulfonamide moieties have shown promise as kinase inhibitors. Computational docking studies suggest that the bromine atom in 2-Bromo-4,6-difluoro-N-methylbenzene-1-sulfonamide could interact with hydrophobic pockets in ATP-binding sites, making it a candidate for oncological drug development .

Future Research Directions

Expanding Biological Screening

Priority areas include evaluating the compound’s efficacy against drug-resistant pathogens and its pharmacokinetic properties. Collaborative efforts between academic and industrial labs could accelerate preclinical profiling.

Synthetic Derivatives

Introducing substituents at the methyl group or exploring Suzuki-Miyaura couplings at the bromine site may yield derivatives with enhanced bioactivity. Computational modeling will play a critical role in prioritizing synthetic targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume